molecular formula C21H16FN3OS2 B2584784 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898350-70-4

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2584784
CAS RN: 898350-70-4
M. Wt: 409.5
InChI Key: OCRFTUGAWQDHPM-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Anti-Cancer Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide has shown promise in anti-cancer research. Compounds with similar structures have demonstrated effectiveness against various human cancer cell lines, including lung, breast, and CNS cancers. For instance, certain fluoro-substituted benzo[b]pyrans, which share structural similarities, exhibited anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Molecular Stability and Modification

Research has focused on improving the molecular stability of similar compounds. For instance, investigations into the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors led to the development of analogs with better metabolic stability, such as imidazopyridazine (Stec et al., 2011).

Antimicrobial Applications

Several studies have explored the antimicrobial applications of compounds with a similar structure. For example, derivatives of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide demonstrated promising antimicrobial activity against various bacterial and fungal strains (Anuse et al., 2019).

Potential in Neurodegenerative Disease Treatment

Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2-aminothiazolines, for instance, exhibited inhibitory activity against human erythrocyte acetylcholinesterase, a potential target for neurodegenerative disease therapies (Makhaeva et al., 2017).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c22-15-9-10-18-19(12-15)28-21(24-18)25(13-16-6-4-5-11-23-16)20(26)14-27-17-7-2-1-3-8-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRFTUGAWQDHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide

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